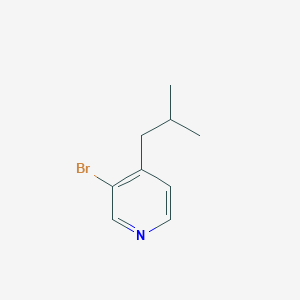

3-Bromo-4-isobutylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

3-bromo-4-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

YPWRSYIRPNWAFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=NC=C1)Br |

Origin of Product |

United States |

Physicochemical Properties of 3 Bromo 4 Isobutylpyridine

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While experimentally determined data for 3-Bromo-4-isobutylpyridine are not widely published, its key identifiers and calculated properties are summarized below. For context, properties of the parent compound, 3-isobutylpyridine, are also included where available.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-4-(2-methylpropyl)pyridine | - |

| Synonyms | This compound | aksci.com |

| CAS Number | 1240287-15-3 | guidechem.com |

| Molecular Formula | C₉H₁₂BrN | chemsrc.com |

| Molecular Weight | 214.10 g/mol | chemsrc.com |

| Boiling Point | Not Available (Parent: 198.6 °C) | lookchem.comaksci.com |

| Melting Point | Not Available | aksci.com |

| Density | Not Available | - |

Reactivity and Reaction Pathways of 3 Bromo 4 Isobutylpyridine

Electrophilic Aromatic Substitution on Bromoisobutylpyridines

The pyridine (B92270) nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. This deactivation is most pronounced at the α (2, 6) and γ (4) positions. Consequently, electrophilic attack on unsubstituted pyridine, when forced, occurs primarily at the β (3, 5) position. researchgate.net

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

The carbon-bromine bond on the electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly through the nucleophilic aromatic substitution (SNAr) mechanism. The rate of these reactions is generally enhanced by the electron-withdrawing nature of the pyridine ring.

Halogenated pyridines can react with various nucleophiles to displace the halide. A notable example is the synthesis of mercaptopyridines from their corresponding bromo- or chloro-precursors. The reaction of a halosubstituted pyridine with an alkali metal polysulfide, followed by acidification, is a documented method for preparing mercaptopyridines. google.com While halogens at the 2, 4, and 6 positions are reported to give better yields, the reaction can be applied to other isomers. google.com In this process, the sulfur nucleophile attacks the carbon bearing the bromine atom, leading to the substitution of bromide and the formation of a pyridinethiol (mercaptopyridine) or its corresponding disulfide after oxidation. google.comgoogleapis.com

Another example of nucleophilic substitution is the reaction with amines or azoles, often following an initial activation step such as C-H chlorination at an adjacent position. wisc.edu While aryl fluorides are often more reactive than other aryl halides in SNAr reactions, bromopyridines remain viable substrates for these transformations. sfu.ca

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 3-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction utilizes an organoboron reagent (like a boronic acid or ester) as the coupling partner in the presence of a base. libretexts.org The reactivity of the halide in Suzuki reactions follows the general trend: I > Br > OTf >> Cl. 3-Bromopyridine (B30812) is a known substrate for Suzuki coupling, reacting with arylboronic acids or their derivatives to form 3-arylpyridines. researchgate.net The reaction is tolerant of a wide range of functional groups. uwindsor.ca

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophilic partner. wikipedia.org This reaction is also typically catalyzed by palladium or nickel complexes and is highly effective for forming C-C bonds, including sp²-sp², sp²-sp³, and sp²-sp connections. wikipedia.org Like the Suzuki reaction, it is a versatile method for introducing a wide variety of substituents at the position of the bromine atom.

The table below summarizes typical conditions for these palladium-catalyzed reactions.

| Reaction | Catalyst | Ligand (Example) | Coupling Partner | Base (Example) | Solvent (Example) |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃·HBF₄ | R-B(OH)₂ | K₂CO₃, K₃PO₄ | Toluene, Aqueous media |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | R-ZnX | Not always required | THF, DMF |

This table presents generalized conditions. Optimal conditions can vary based on specific substrates. Sources: libretexts.orgwikipedia.orgresearchgate.netgoogle.com

Transformations Involving the Isobutyl Side Chain

The isobutyl group at the 4-position of the pyridine ring also offers opportunities for chemical modification. The C-H bonds at the picolylic position (the CH₂ group attached to the ring) are activated by the electron-withdrawing pyridine ring, making them more acidic and susceptible to functionalization. nih.gov

Several methods have been developed for the functionalization of 4-alkylpyridines, which are directly applicable to 3-Bromo-4-isobutylpyridine. These transformations often proceed through the generation of reactive alkylidene dihydropyridine (B1217469) intermediates. yorku.cayorku.cansf.gov

Palladium-Catalyzed Reactions: Mild methods using palladium catalysis can achieve functionalization at the picolylic position. This includes allylation, which introduces an allyl group, and dehydrogenation, which forms an alkenylpyridine. nih.govyorku.cayorku.ca

Sulfonylation: 4-Alkylpyridines can be converted to the corresponding aryl picolyl sulfones by reacting them with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N). nsf.gov

Chlorination/Nucleophilic Substitution: A two-step, one-pot sequence involving selective C-H chlorination at the benzylic position followed by nucleophilic substitution allows for the introduction of various functional groups, such as amines and azoles. wisc.edu This method often utilizes reagents like N-chlorosuccinimide (NCS) for chlorination. wisc.edu

The table below outlines some of the key functionalization strategies for 4-alkylpyridine side chains.

| Transformation | Key Reagents | Intermediate Type | Product Type |

| Allylation | Pd(0) catalyst, Base (KOtBu) | Alkylidene dihydropyridine | Allylated pyridine |

| Dehydrogenation | Pd catalyst | Alkylidene dihydropyridine | Alkenyl pyridine |

| Sulfonylation | ArSO₂Cl, Et₃N, DMAP | N-sulfonyl alkylidene dihydropyridine | Aryl picolyl sulfone |

| Chlorination | NCS or TCCA, TfCl, Base | Alkylidene dihydropyridine | Chlorinated alkyl pyridine |

This table summarizes general methods for 4-alkylpyridine functionalization. Sources: wisc.edunih.govyorku.cayorku.cansf.gov

Oxidative and Reductive Transformations (e.g., reduction-acylation of nitro precursors)

The transformation of substituted pyridines often involves the manipulation of functional groups appended to the pyridine ring. A key example of this is the reduction of a nitro group, followed by acylation, a common strategy to introduce an amide functionality.

Research into the postsynthetic transformations of related pyridines has demonstrated the efficacy of this approach. In one study, 3-nitro-4-isobutylpyridine served as a precursor for such a transformation. The reduction of the nitro group, followed by acylation, yielded 3-acetamido-4-isobutylpyridine in a high yield of 98%. acs.org This two-step process highlights a reliable method for converting an electron-withdrawing nitro group into an acetamido group on the pyridine core.

The general scheme for this transformation is as follows:

Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Acylation: The resulting amino group is then acylated. This is commonly performed using an acylating agent like acetic anhydride (B1165640) or acetyl chloride to introduce the acetyl group (-COCH₃), forming the acetamide.

This reduction-acylation sequence is a fundamental tool in synthetic organic chemistry for the functionalization of aromatic and heteroaromatic nitro compounds.

Table 1: Example of Reduction-Acylation of a Nitro Precursor

| Precursor | Product | Transformation | Yield |

|---|

Heterocyclic Ring Transformations and Rearrangements

The pyridine ring and its derivatives can undergo significant structural changes, including rearrangements, particularly under photochemical conditions.

Photochemical Rearrangements of Dihydropyridine Analogues

Dihydropyridine analogues are pivotal intermediates in the photochemical transformations of pyridines. The photoirradiation of 1,2-dihydropyridines can lead to the formation of strained, bicyclic isomers known as Dewar pyridines through a 4π electrocyclization. nottingham.ac.uk

The process begins with the synthesis of a 1,2-dihydropyridine. For instance, N-acyl pyridinium (B92312) salts can be reacted with various nucleophiles to produce 1,2-dihydropyridine derivatives. nottingham.ac.uk When these dihydropyridines are subjected to UV irradiation, they can undergo a disrotatory ring closure to form the corresponding Dewar isomer, an azetidine-bearing bicyclic structure. nottingham.ac.uk

Specifically, a 4-bromo Dewar dihydropyridine, derived from the photoirradiation of a corresponding 3-bromodihydropyridine, has been identified as a potentially valuable synthetic intermediate. nottingham.ac.uk The presence of the allylic bromine atom in this strained structure could open up further reaction pathways for functionalization. nottingham.ac.uk These Dewar heterocycles are often highly strained and can be used as precursors for various small-molecule building blocks. nottingham.ac.uk

Table 2: Photochemical Transformation of Dihydropyridine Analogues

| Starting Material Class | Condition | Intermediate Product | Key Feature |

|---|---|---|---|

| 1,2-Dihydropyridines | UV Irradiation | Dewar Pyridines (Bicyclic Azetidines) | 4π Electrocyclization nottingham.ac.uk |

These photochemical rearrangements underscore the utility of dihydropyridine systems in accessing structurally complex and novel heterocyclic scaffolds.

Computational and Theoretical Investigations of 3 Bromo 4 Isobutylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for a detailed exploration of the electronic structure and related properties of 3-Bromo-4-isobutylpyridine.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard method for the computational study of substituted pyridines. ias.ac.in For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its optimized geometric parameters, including bond lengths and angles, in the ground state. researchgate.net Such studies on related molecules have shown good agreement between theoretical and experimental data. researchgate.net The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can be simulated. nih.gov The MEP map is particularly useful as it helps in identifying the regions of the molecule that are electron-rich and electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack.

HOMO-LUMO Energy Analysis and Molecular Orbital Theory

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. ripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net For this compound, the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key parameter that can be calculated using DFT. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.govripublication.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. ripublication.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes.

Prediction of Nucleophilicity and Electrophilicity Scales

DFT calculations provide the necessary data to predict the nucleophilicity and electrophilicity of this compound. ias.ac.in Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. ias.ac.in The nucleophilicity of the pyridine (B92270) nitrogen is a critical factor in its role as a potential organocatalyst. ias.ac.in Theoretical scales for nucleophilicity have been developed for various substituted pyridines, and these can be applied to this compound to estimate its reactivity towards electrophiles. ias.ac.in The presence of the electron-withdrawing bromo group at the 3-position is expected to decrease the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, while the electron-donating isobutyl group at the 4-position would have an opposing effect.

Conformational Analysis and Molecular Dynamics Simulations

The isobutyl group in this compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis, often performed using a combination of molecular mechanics force fields and DFT optimizations, can identify the most stable conformers and the energy barriers between them. sfu.ca Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the molecule's movement at a given temperature, MD can reveal how the conformational landscape is explored and can help in understanding the flexibility of the isobutyl side chain. nih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. acs.org This allows for the determination of activation energies and reaction pathways. For instance, in a hypothetical reaction, computational modeling could clarify whether a reaction proceeds via a concerted mechanism or a stepwise pathway involving intermediates like a Meisenheimer complex. acs.org Such studies have been instrumental in understanding the reactivity of related nitro- and halo-substituted pyridines. acs.orgresearchgate.net

Spectroscopic Characterization Techniques for 3 Bromo 4 Isobutylpyridine

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

No mass spectrometry data, including high-resolution mass spectrometry (HRMS) for molecular ion confirmation or mass spectra detailing fragmentation patterns, could be retrieved for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectrum or list of characteristic absorption frequencies for this compound is available in the public domain. While IR data for the parent compound 4-isobutylpyridine (B184579) has been documented, this does not account for the structural and electronic changes introduced by the bromine substituent. uantwerpen.be

X-ray Crystallography for Solid-State Structure Determination

There are no reports of this compound being successfully crystallized or analyzed by X-ray diffraction. Consequently, no data on its solid-state structure, such as unit cell dimensions, bond lengths, or bond angles, is available.

Until such time as the synthesis and full spectroscopic characterization of this compound are published in citable, peer-reviewed literature or made available in a public database, a detailed and scientifically rigorous article on this specific topic cannot be constructed.

This compound as a Synthetic Intermediate for Functional Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of functional molecules. Its utility stems from the ability to selectively functionalize the pyridine (B92270) ring at the bromine-bearing carbon, as well as the potential for transformations of the isobutyl group. This dual reactivity allows for the construction of complex molecular architectures.

For instance, this compound is a key intermediate in the synthesis of various biologically active compounds. researchgate.netresearchgate.net Its structural motif is found in molecules designed for therapeutic purposes, including potential treatments for gout. researchgate.netresearchgate.net The synthesis of these molecules often involves a multi-step sequence where the bromo and isobutyl groups are strategically manipulated to introduce desired pharmacophores.

Furthermore, the isobutyl group can be a site for further chemical modification. For example, methods for the selective chlorination of the benzylic position of the isobutyl group have been developed. wisc.edu This transformation introduces a new reactive handle, enabling the subsequent introduction of a wide range of nucleophiles, such as amines and azoles, to create libraries of diverse compounds for drug discovery. wisc.edu

Below is a table summarizing the properties of this compound and a related compound.

| Property | This compound | 3-Bromo-4-cyanopyridine |

| Molecular Formula | C9H12BrN | C6H3BrN2 |

| Molecular Weight | 214.10 g/mol | 183.01 g/mol nih.gov |

| CAS Number | 1211542-25-4 ambeed.com | 13958-98-0 nih.gov |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Key Synthetic Applications | Intermediate for functional molecules, Precursor for organocatalysts and ligands | Intermediate in organic synthesis |

This table is based on available data and may not be exhaustive.

Rational Design of Pyridine-Based Organocatalysts

The development of efficient and selective organocatalysts is a major focus in modern organic chemistry. Pyridine derivatives are widely used as organocatalysts due to their basicity and nucleophilicity. ias.ac.in The electronic and steric properties of the pyridine ring can be fine-tuned by introducing different substituents.

This compound can serve as a precursor for the rational design of novel pyridine-based organocatalysts. The isobutyl group at the 4-position can influence the catalyst's steric environment, which in turn can control the stereoselectivity of a catalyzed reaction. The bromo group at the 3-position offers a site for further modification, allowing for the attachment of other functional groups or chiral auxiliaries to create more sophisticated and highly active catalysts.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the nucleophilicity and catalytic activity of substituted pyridines. ias.ac.in These theoretical studies can guide the rational design of new catalysts based on the this compound scaffold, optimizing their performance for specific organic transformations.

Precursors for Complex Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with diverse applications in materials science, particularly in the field of organic electronics. The synthesis of these complex structures often relies on the use of functionalized building blocks that can be elaborated into the desired polycyclic systems.

This compound can act as a precursor for the synthesis of complex PANHs. The bromo group provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. By coupling this compound with other aromatic or heteroaromatic systems, it is possible to construct extended conjugated structures.

For example, multi-component reactions involving pyridine derivatives can lead to the formation of pyrazolo[3,4-b]pyridines, a class of PANHs with interesting biological and photophysical properties. nih.govmdpi.com The isobutyl group in this compound can be used to tune the solubility and solid-state packing of the resulting PANHs, which are crucial properties for their application in electronic devices.

Participation in Multi-Component Reactions for Chemical Library Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. uantwerpen.be These reactions are particularly valuable for the rapid generation of chemical libraries for high-throughput screening in drug discovery.

This compound and its derivatives can participate in MCRs to generate diverse libraries of pyridine-containing compounds. For example, Ugi-type three-component reactions involving Δ1-piperideines derived from 4-substituted pyridines have been reported for the synthesis of pipecolic amides. uantwerpen.be While this specific example doesn't directly use this compound, the principle can be extended to this scaffold.

The versatility of the bromo and isobutyl groups allows for the introduction of a wide range of functional groups into the final products, leading to a high degree of molecular diversity. The ability to generate large and diverse chemical libraries from readily available starting materials like this compound is of great interest to the pharmaceutical industry.

Ligand Development in Homogeneous and Heterogeneous Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Ligands play a key role in controlling the activity, selectivity, and stability of metal catalysts in both homogeneous and heterogeneous systems. nih.govnih.gov Pyridine-based ligands are widely used due to their strong coordination to a variety of metal centers.

This compound can be used as a starting point for the development of novel ligands for catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the bromo and isobutyl groups can be used to modulate the electronic and steric properties of the ligand.

For example, the bromo group can be replaced by other functional groups, such as phosphines or amines, which can also coordinate to the metal center, leading to the formation of bidentate or multidentate ligands. The isobutyl group can provide steric bulk, which can be used to control the coordination environment around the metal and influence the selectivity of the catalytic reaction. The development of such ligands can lead to improved catalysts for a wide range of important chemical transformations, including C-H bond activation and cross-coupling reactions. osti.gov

Recent Research and Future Directions

Strategies for Regioselective Bromination of Isobutylpyridine Scaffolds

Achieving the desired 3-bromo substitution on a 4-isobutylpyridine (B184579) precursor requires careful control of the reaction conditions to ensure high regioselectivity. The isobutyl group at the 4-position directs electrophilic substitution to the 3- and 5-positions.

Direct Halogenation Protocols

Direct bromination of 4-alkylpyridines is a common approach, though it can sometimes lead to a mixture of halogenated products. uiowa.edu The reaction of a 4-alkylpyridine with elemental chlorine or bromine in the presence of a strong acid can facilitate halogenation at the C-3 position. uiowa.edu For instance, the bromination of tris(2-phenyl-4-isobutylpyridine)iridium(III) with N-bromosuccinimide (NBS) resulted in the monobrominated compound. google.com

A study detailing the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate for various biologically active compounds, utilized a direct bromination step. researchgate.netresearchgate.net In this process, 4-hydroxybenzonitrile (B152051) was brominated to yield 3-bromo-4-hydroxybenzonitrile. researchgate.netresearchgate.net While not a pyridine, this demonstrates a common strategy for introducing bromine ortho to an activating group.

| Starting Material | Brominating Agent | Conditions | Product | Reference |

| tris(2-phenyl-4-isobutylpyridine)iridium(III) | N-bromosuccinimide (NBS) | Dichloromethane, room temperature | Mono-brominated iridium complex | google.com |

| 4-hydroxybenzonitrile | Bromine | Dichloromethane, N,N-dimethylformamide, iodine | 3-bromo-4-hydroxybenzonitrile | researchgate.net |

Indirect Bromination via Precursor Functionalization

Indirect methods for bromination often provide greater regioselectivity. These strategies involve the use of a pre-functionalized pyridine ring to direct the bromine to the desired position. One such method is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a copper(I) bromide salt. This would require the synthesis of 3-amino-4-isobutylpyridine as a precursor.

Another indirect approach involves metal-halogen exchange. A pyridine derivative can be lithiated at a specific position, and this intermediate is then quenched with a bromine source. This method offers high regioselectivity, as the position of lithiation can be controlled by directing groups or by using specific lithiating agents. For example, iodopyridines can be prepared by lithiation of activated pyridines followed by quenching with iodine. researchgate.net

Introduction of the Isobutyl Moiety onto Pyridine Ring Systems

The synthesis of the 4-isobutylpyridine skeleton is a crucial step. This can be accomplished through various alkylation strategies.

Alkylation Reactions of Pyridine Derivatives

Organometallic reagents are widely used for the alkylation of pyridines. The reaction of pyridine with organolithium or Grignard reagents can lead to the formation of alkylated pyridines. For instance, the addition of n-butyl chloride and lithium in pyridine at 40°C yielded 4-n-butylpyridine. rsc.org The direct alkylation of pyridyl alcohols using alkyl lithium reagents has also been demonstrated. nih.gov

A procedure for the synthesis of 4-isobutylpyridine has been described using 2-bromopropane. uantwerpen.be This suggests a reaction pathway where a pyridine derivative is reacted with an isobutyl source, likely involving an organometallic intermediate. The use of n-BuLi in conjunction with lithium aminoalkoxides has been shown to be an effective system for the regioselective lithiation of pyridine derivatives, which can then be alkylated. researchgate.net

| Pyridine Derivative | Alkylating Agent/Reagents | Product | Reference |

| Pyridine | n-butyl chloride, lithium | 4-n-butylpyridine | rsc.org |

| Pyridyl alcohol | n-BuLi | C(6)-butylated pyridyl alcohol | nih.gov |

| Pyridine derivative | 2-bromopropane | 4-isobutylpyridine | uantwerpen.be |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including pyridines. nih.govacs.org This reaction involves the substitution of a hydrogen atom by a nucleophile bearing a leaving group. organic-chemistry.org Electrophilic nitropyridines react with sulfonyl-stabilized carbanions to produce C-H alkylation products via VNS. nih.govacs.org The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of a sulfinic acid. nih.govacs.org

The VNS method has been used in the alkylation of 3-nitropyridines to form various substituted nitropyridines. scispace.com While direct application to form 4-isobutylpyridine is less commonly cited, the VNS methodology provides a viable synthetic route for introducing alkyl groups onto the pyridine ring, particularly at positions activated by an electron-withdrawing group like a nitro group. scispace.com

Organometallic Reagents in Alkylation (e.g., using n-butyllithium and alkyl bromides)

Side-Chain Elaboration Approaches

The introduction of the isobutyl group onto a pre-functionalized pyridine ring represents a key strategy for the synthesis of 4-isobutylpyridine derivatives. One common approach involves the alkylation of an existing methyl group on the pyridine core. For instance, the synthesis of 4-isobutylpyridine can be achieved through the alkylation of 4-picoline. uantwerpen.be This method typically involves deprotonation of the relatively acidic methyl group using a strong base like n-butyllithium (n-BuLi) to form a pyridinylmethyl anion, which then acts as a nucleophile. Subsequent reaction with an appropriate electrophile, such as 2-bromopropane, furnishes the desired isobutyl side-chain. uantwerpen.bechemicalbook.com

Another powerful method for side-chain installation is the vicarious nucleophilic substitution (VNS) of hydrogen. This methodology allows for the direct C-H alkylation of electrophilic aromatic rings, such as nitropyridines. acs.org The process involves the reaction of a nitropyridine with a carbanion stabilized by a leaving group (e.g., a sulfonyl group). The carbanion adds to the ring, and subsequent base-induced elimination introduces the alkyl substituent. For example, 3-nitropyridine (B142982) can be alkylated with various sulfonyl-stabilized carbanions to yield 4-alkyl-3-nitropyridine derivatives. acs.org Following the alkylation, the nitro group can be chemically transformed, for instance, via reduction and acylation, to yield products like 3-acetamido-4-isobutylpyridine. acs.org

Multi-Step Synthetic Sequences and Optimization Studies

The construction of this compound often necessitates a multi-step approach, combining ring formation or functionalization with side-chain installation and modification. A plausible, though not explicitly detailed in the provided literature for the exact target, synthetic route could involve the Hantzsch pyridine synthesis. This classical method condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469) ring, which is subsequently oxidized to the pyridine. google.com To obtain the desired substitution pattern, a suitably substituted aldehyde, such as 3-bromobenzaldehyde, could be used.

More commonly, multi-step sequences involve the sequential functionalization of a pyridine precursor. For example, a synthetic pathway could start with the bromination of a pyridine ring, followed by the introduction or elaboration of the isobutyl group, or vice-versa.

Reaction Condition Optimization for Specific Transformations

Optimizing reaction conditions is crucial for maximizing yield and purity in multi-step syntheses. Studies on related pyridine syntheses highlight key parameters that are frequently fine-tuned.

For bromination reactions, the choice of brominating agent, solvent, and temperature is critical. In a synthesis analogous to the bromination of a substituted phenol, N-bromosuccinimide (NBS) is a common reagent, often used with a catalyst like silver nitrate (B79036) (AgNO₃) in a solvent such as acetone. rsc.org

For alkylation reactions, such as the introduction of an isobutyl group via etherification on a related hydroxyphenyl intermediate, conditions are carefully controlled. A typical procedure involves reacting the precursor with 1-bromo-2-methylpropane (B43306) in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. researchgate.net The choice of solvent (e.g., acetone) and the use of a phase-transfer catalyst like PEG-400 can significantly influence the reaction efficiency. researchgate.netresearchgate.net Refluxing for a specific duration (e.g., 8 hours) is often required to drive the reaction to completion. researchgate.net

Optimization often involves screening various bases, catalysts, and temperature profiles. For instance, in the base-catalyzed isomerization of 3-bromopyridines to facilitate 4-selective substitution, different strategies can be employed. One approach involves using a stoichiometric amount of the pyridine precursor with an excess of the nucleophile (e.g., an alcohol) to favor the desired product isomer. researchgate.net

Table 1: Example of Optimized Reaction Conditions for an Analogous Alkylation The following data is based on the synthesis of 3-bromo-4-isobutoxy benzonitrile, a related structure.

| Parameter | Condition | Source |

| Precursor | 3-bromo-4-hydroxybenzonitrile | researchgate.net |

| Alkylating Agent | 1-bromo-2-methylpropane | researchgate.net |

| Base | Anhydrous potassium carbonate | researchgate.net |

| Catalyst | Potassium iodide, PEG-400 | researchgate.net |

| Solvent | Acetone | researchgate.net |

| Temperature | Reflux | researchgate.net |

| Reaction Time | 8 hours | researchgate.net |

| Yield | 89.3% | researchgate.net |

Purification Methodologies (e.g., silica (B1680970) gel chromatography)

Following synthesis, purification of the target compound is essential to remove unreacted starting materials, reagents, and byproducts. Silica gel column chromatography is the most frequently cited method for the purification of this compound and its structural analogs. uantwerpen.beambeed.comescholarship.orgresearchgate.net

In this technique, the crude reaction mixture is loaded onto a column packed with silica gel. A solvent system, referred to as the eluent, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the polar silica gel stationary phase. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer.

The choice of eluent is critical for achieving good separation. Typically, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used. uantwerpen.beescholarship.org The polarity of the eluent can be adjusted by changing the ratio of the solvents. For pyridine derivatives, gradient elution, where the eluent composition is changed over time, is often employed to effectively separate compounds with a range of polarities. ambeed.com

Table 2: Examples of Purification by Silica Gel Chromatography for Related Pyridines

| Compound | Eluent System | Source |

| 4-Isobutylpyridine | Cyclohexane/Ethyl Acetate = 5:1 | uantwerpen.be |

| 2-Butylquinoline | 2-5% Ethyl Acetate in Hexanes | escholarship.org |

| 3-Isobutylpyridine | n-Hexane/Ethyl Acetate = 3:1 | researchgate.net |

| Unspecified Intermediate | Gradient: Ethyl Acetate/Petroleum Ether (1/1 to 1/0) | ambeed.com |

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is an emerging platform for the synthesis of pyridines. numberanalytics.comfigshare.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, reduced reaction times, improved safety profiles (especially for hazardous reactions), and greater scalability. numberanalytics.com

Various pyridine synthesis methods have been adapted to flow chemistry systems. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor. beilstein-journals.org This setup allows for the Michael addition and subsequent cyclodehydration to occur in a single step without isolating intermediates, leading to trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.org The use of continuous flow microwave-assisted reactions has been shown to be a reliable method for scaling up the production of pyridine derivatives. beilstein-journals.org

Autonomous self-optimizing flow reactors have also been developed for pyridine synthesis. These systems can rapidly identify optimal flow conditions by integrating optimization algorithms, significantly speeding up the development of efficient synthetic routes for classes of compounds like pyridine-oxazoline (PyOX) ligands. rsc.org The hydrodynamics within the reactor, such as catalyst concentration and gas velocity, can be modeled and optimized to minimize side reactions and improve efficiency. acs.org

Derivatives and Analogues of 3 Bromo 4 Isobutylpyridine in Research Context

Structure-Reactivity Relationships in Bromoisobutylpyridine Analogues

The relationship between the structure of bromoisobutylpyridine analogues and their chemical reactivity is governed by the electronic and steric effects of the substituents on the pyridine (B92270) ring. The positions of the bromo and isobutyl groups, along with any additional functionalization, dictate the molecule's behavior in chemical reactions.

The pyridine ring is electron-deficient compared to benzene, and the bromine atom at the 3-position acts as an electron-withdrawing group via induction, further deactivating the ring towards electrophilic aromatic substitution (EAS). However, it can direct incoming electrophiles to available positions. Theoretical studies and experimental data on related 3-bromopyridine (B30812) systems provide insight into these relationships. For instance, the reactivity of the bromine atom itself is significant, as it can participate in various coupling reactions or act as a leaving group in nucleophilic substitution reactions. nih.gov

Structure-activity relationship (SAR) studies on 3-bromopyridine derivatives have shown that substituents elsewhere on the ring can substantially modify the compound's reactivity. The isobutyl group at the 4-position is an electron-donating alkyl group, which can influence the reactivity at other positions on the ring. However, its steric bulk can also play a significant role. Research on the ethylation of 4-alkylpyridines has indicated that the reaction is hindered by the presence of a bulky isobutyl group in the side chain, demonstrating a clear steric effect on reactivity. researchgate.net

Computational studies using density functional theory (DFT) help quantify the reactivity of pyridine derivatives. Global reactivity descriptors, calculated from the energies of Frontier Molecular Orbitals (HOMO and LUMO), can predict the chemical behavior of these molecules. eurjchem.com For a series of substituted pyridines, these calculations can reveal how different functional groups alter the electronic chemical potential and chemical hardness, thereby influencing their reactivity in various transformations. nih.govacs.org

Table 1: Calculated Reactivity Descriptors for Selected Pyridine Derivatives

| Compound | Hirshfeld Charge on N | Barrier Height (kcal/mol) |

| 3-bromopyridine | -0.1687 | 241 |

| 3-methylpyridine | -0.1842 | 300 |

| 4-methylpyridine | -0.1904 | 304 |

| 3-cyanopyridine | -0.1635 | 203 |

This table presents theoretical data for related pyridine compounds to illustrate electronic and reactivity trends. nih.gov

Synthesis and Characterization of Substituted 3-Bromo-4-isobutylpyridine Derivatives (e.g., 3-acetamido-4-isobutylpyridine)

The functionalization of the this compound scaffold allows for the creation of a diverse library of derivatives. The bromine atom serves as a versatile handle for introducing new functional groups via cross-coupling reactions, while the pyridine ring itself can be modified.

A key derivative, 3-acetamido-4-isobutylpyridine, has been synthesized in a high-yield, two-step process starting from 4-isobutyl-3-nitropyridine. The synthesis involves the reduction of the nitro group to an amino group, followed by acylation. This transformation was achieved with a 98% yield for the reduction-acylation sequence, demonstrating an efficient method for producing this substituted analogue. acs.org

Scheme 1: Synthesis of 3-Acetamido-4-isobutylpyridine acs.org

Reaction Conditions: Reduction of the nitro group followed by acylation.

While the above synthesis starts from a nitro-analogue, the 3-bromo substituent is a well-established precursor for forming carbon-nitrogen and carbon-carbon bonds. Palladium-catalyzed reactions are particularly effective for this purpose. For example, the Buchwald-Hartwig amination could be employed to convert this compound into various amino-pyridine derivatives. Similarly, palladium-catalyzed coupling reactions, such as the Heck or Sonogashira reactions, allow for the introduction of alkyl, aryl, or alkynyl groups at the 3-position by replacing the bromine atom. acs.org The development of methods for the direct chlorination and subsequent functionalization of 4-alkylpyridines also points to strategies that could be adapted for creating derivatives at the benzylic position of the isobutyl group. wisc.edu

Exploration of Bio-Inspired Isobutyl-Pyridine Scaffolds (e.g., natural product related structures)

The pyridine ring is a common motif in a vast number of natural products, including vitamins, coenzymes, and a wide array of alkaloids. beilstein-journals.orgnih.gov This prevalence has inspired chemists to use pyridine-based scaffolds in the design of new bioactive molecules. The isobutyl-pyridine moiety, while more specific, can be found in or mimicked by structures derived from natural sources.

A notable example is the synthesis of stenusine, a defensive alkaloid produced by beetles of the Stenus genus. Stenusine features a chiral 3-(2-methylbutyl)pyridine (B11841) core, which is structurally analogous to an isobutyl-pyridine. Synthetic routes to stenusine have been developed starting from simple precursors like 3-picoline, highlighting how complex, naturally occurring scaffolds can be constructed using fundamental organic chemistry. lookchem.com

The exploration of such bio-inspired scaffolds is a significant area of research. Natural products often possess unique three-dimensional structures and dense functionalization that make them effective at interacting with biological targets. beilstein-journals.org By synthesizing analogues of these natural products, such as those containing an isobutyl-pyridine core, researchers can explore new regions of chemical space and develop novel compounds with potential therapeutic applications. The hybridization of pyridine scaffolds with other bioactive heterocyclic moieties, like thiazole (B1198619) or s-triazine, is another strategy used to generate new molecules with enhanced biological profiles. acs.orgrsc.org

Pyridine-Fused Systems and Their Synthetic Utility

This compound is a valuable building block for the synthesis of more complex, pyridine-fused heterocyclic systems. The presence of the bromine atom provides a reactive site for intramolecular or intermolecular cyclization reactions, enabling the construction of bicyclic and polycyclic frameworks.

One powerful method for creating fused systems is the Sonogashira coupling of a bromopyridine with a terminal alkyne, followed by a base-mediated ring-closure. This strategy has been successfully applied to synthesize pyridine-fused six- and seven-membered heterocycles. metu.edu.tr Another approach involves palladium-catalyzed intramolecular oxidative arylation, which has been used to create fused biaryl sulfones from precursors synthesized using 3-bromopyridine. acs.org

Multicomponent reactions offer a modular and efficient route to complex molecules. A palladium-catalyzed, multicomponent synthesis of indolizines has been developed using 2-bromopyridines, imines, and alkynes. rsc.org This type of strategy could be adapted to utilize this compound to generate highly substituted, fused systems. Similarly, other methodologies like the synthesis of thienopyridines from dihalopyridines or imidazopyridine-fused isoquinolinones demonstrate the broad utility of halogenated pyridines as precursors to diverse heterocyclic scaffolds. researchgate.netbeilstein-journals.org

Table 2: Examples of Pyridine-Fused Systems from Bromopyridine Precursors

| Fused System | Precursor Type | Key Reaction | Reference |

| Thienopyridines | Dihalopyridine, Alkyne | Sonogashira Coupling, Cyclization | researchgate.net |

| Pyridine-fused heterocycles | Bromopyridine, Alkyne | Sonogashira Coupling, Cyclization | metu.edu.tr |

| Fused Biaryl Sulfones | 3-Bromopyridine derivative | Intramolecular Oxidative Arylation | acs.org |

| Indolizines | 2-Bromopyridine, Imine, Alkyne | Multicomponent Carbonylative Coupling | rsc.org |

Future Directions and Emerging Research Avenues

Development of More Efficient and Selective Synthetic Methods for Bromoisobutylpyridines

The synthesis of specifically substituted pyridines often presents challenges in terms of yield, regioselectivity, and environmental impact. Future research is focused on developing more sophisticated and efficient synthetic protocols for bromoisobutylpyridines, moving beyond traditional multi-step procedures.

Key areas of development include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization are at the forefront of modern synthetic chemistry. cri.or.thsnf.ch Applying these methods to the pyridine (B92270) core or the isobutyl side chain could provide a more direct route to 3-Bromo-4-isobutylpyridine and its isomers. For instance, methods developed for the selective chlorination of azaheterocycles could be adapted for bromination, potentially reducing the number of synthetic steps required. wisc.edu

Transition-Metal Catalyzed Cross-Coupling: While often used for derivatization, cross-coupling reactions can also be integral to the core synthesis. Building the substituted pyridine skeleton through catalytic cycles involving metals like palladium, nickel, or copper offers a convergent and flexible approach to a wide range of analogues. cri.or.th

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly improve reaction efficiency, reduce reaction times, and enhance safety. Applying microwave irradiation to key steps, such as the introduction of the bromo or isobutyl group, can lead to higher yields and purer products, as has been demonstrated for other pyridine and thiazole (B1198619) derivatives. nih.gov Flow chemistry offers precise control over reaction parameters, enabling optimizations that are difficult to achieve in batch processes.

Greener Synthetic Routes: There is a strong emphasis on developing environmentally benign synthetic methods. rsc.org This includes using less hazardous reagents, employing water as a solvent, and designing catalytic systems that can be recycled and reused. cri.or.th For example, the alkylation of picolines to form the isobutylpyridine precursor can be optimized to improve efficiency and reduce waste. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for Bromoisobutylpyridines

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research |

|---|---|---|---|

| Direct C-H Borylation/Bromination | Fewer synthetic steps, high atom economy. | Achieving high regioselectivity on the pyridine ring. | Development of selective catalysts for pyridine C-H functionalization. |

| Cross-Coupling Assembly | High flexibility for introducing various substituents. | Availability of starting materials, catalyst cost. | Efficient copper-catalyzed coupling of aryl iodides and thiobenzoic acid has been shown. nuph.edu.ua |

| NCS/TCCA Mediated Halogenation | Compatibility with oxidatively sensitive groups. | Requires activation, may generate stoichiometric waste. | Successful application for chlorination of 2- and 4-alkylated heterocycles. wisc.edu |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Scalability can be an issue for industrial production. | Proven effective for the synthesis of various pyridine derivatives. nih.gov |

Advanced Spectroscopic and Structural Analysis Techniques for Pyridine Derivatives

Thorough characterization is fundamental to understanding the structure, properties, and reactivity of molecules. While standard techniques like 1H NMR and mass spectrometry are routine, advanced methods provide deeper insights into the nuanced structural and electronic features of pyridine derivatives.

Future research will increasingly rely on:

Multi-dimensional and Advanced NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of protons and carbons in complex pyridine derivatives. NOESY experiments can elucidate through-space interactions, providing information on the molecule's conformation in solution.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of structure, including precise bond lengths, bond angles, and solid-state conformation. researchgate.netresearchgate.net For novel derivatives of this compound, obtaining crystal structures is essential for validating computational models and understanding intermolecular interactions like hydrogen bonding, which can influence physical properties. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition and confirming the identity of synthesized compounds. rsc.org

Advanced Vibrational Spectroscopy: Techniques like Raman spectroscopy, in conjunction with FT-IR, can provide detailed information about the vibrational modes of the molecule. researchgate.net These experimental spectra can be compared with those predicted by computational methods to confirm structural assignments.

Nonlinear Optical Spectroscopy: Specialized techniques such as two-photon absorption spectroscopy are being used to study the electronic properties of novel pyridine derivatives, which is particularly relevant for applications in materials science. optica.org

Table 2: Advanced Spectroscopic Techniques for Characterizing Pyridine Derivatives

| Technique | Information Provided | Application Example | Citation |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. | Confirmation of the structures of novel synthesized pyridine derivatives. | researchgate.netacs.org |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, H-H), aids in full structural elucidation. | Unambiguous assignment of complex spectra in multi-substituted pyridines. | tandfonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula from highly accurate mass. | Confirmation of elemental composition of newly synthesized compounds. | rsc.org |

| Two-Photon Absorption Spectroscopy | Nonlinear optical properties, electronic structure. | Characterizing imidazo[4,5-b]pyridines for potential optical applications. | optica.org |

| Electron Spin Resonance (ESR) | Detection of radical species, study of reaction mechanisms. | Studying the dimerization of pyridine derivatives on oxide surfaces. | oup.com |

Expanding the Scope of Reactivity in Derivatization of this compound

The functional groups of this compound—the bromine atom, the pyridine nitrogen, and the isobutyl group—offer multiple handles for chemical modification. Future research will focus on leveraging these sites to create diverse libraries of new compounds.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck). Future work will involve using a broader range of coupling partners, including complex heterocycles and organometallic reagents, to build molecular complexity rapidly.

C-H Functionalization of the Isobutyl Group: The benzylic-like protons on the isobutyl group are potential sites for direct functionalization. Methods involving radical processes or directed metalation could allow for the introduction of new functional groups on the side chain, a strategy that is currently underexplored for this specific molecule.

Modification of the Pyridine Ring: Beyond reactions at the bromine, the pyridine ring itself can be modified. This includes N-oxidation to alter the electronic properties and reactivity of the ring, or selective metalation-substitution at other positions on the ring.

Photoredox Catalysis: This rapidly emerging field uses light to drive chemical reactions under mild conditions. It could open up novel reaction pathways for the derivatization of this compound, such as radical additions or couplings that are not accessible through traditional thermal methods.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Catalysts | Target Site | Potential Products |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base. | C3-Br | 3-Aryl-4-isobutylpyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base. | C3-Br | 3-Amino-4-isobutylpyridines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base. | C3-Br | 3-Alkynyl-4-isobutylpyridines |

| Benzylic C-H Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃). | Isobutyl side-chain | 4-(1-Hydroxy-2-methylpropyl)pyridines |

| N-Oxidation | Peroxy acids (e.g., m-CPBA). | Pyridine Nitrogen | this compound-N-oxide |

Computational Predictions for Novel Derivatives and Reactions of Pyridines

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For pyridine derivatives, these methods can guide synthetic efforts and accelerate the discovery of new functional molecules.

Emerging computational approaches include:

Density Functional Theory (DFT): DFT is widely used to predict the geometric and electronic structures of molecules. bohrium.comnih.gov For this compound, DFT calculations can determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and dipole moments, which are crucial for understanding reactivity and intermolecular interactions. researchgate.neteurjchem.com It can also be used to model reaction mechanisms and predict the stability of intermediates and transition states, thereby rationalizing or predicting reaction selectivity.

Machine Learning (ML) and AI: ML models are being trained on large datasets of chemical reactions to predict outcomes, such as reaction yields and site-selectivity. rsc.org Such models could be applied to predict the most favorable conditions for the derivatization of this compound or to screen virtual libraries of its derivatives for desired properties.

In Silico Screening: Computational tools can be used to build and screen large virtual libraries of novel pyridine derivatives. nih.gov By calculating key properties (e.g., electronic, steric), researchers can identify promising candidates for synthesis, saving significant time and resources. This approach is valuable for designing molecules with specific functions, such as organocatalysts or materials for electronic devices. ias.ac.in

Reaction Pathway Prediction: Sophisticated algorithms can now explore complex potential energy surfaces to predict plausible reaction pathways and identify novel, unexpected reactions. Applying these tools to the reactions of pyridines could uncover new transformations and expand their synthetic utility.

Table 4: Computational Methods for Predicting Properties and Reactivity of Pyridine Derivatives

| Computational Method | Predicted Properties/Outcomes | Relevance to this compound | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO), reaction energetics, spectroscopic data. | Predicting reactive sites, guiding synthetic strategy, and interpreting experimental spectra. | tandfonline.combohrium.comeurjchem.com |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, binding interactions. | Understanding behavior in solution and interaction with other molecules or surfaces. | eurjchem.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical or biological properties. | Designing new derivatives with enhanced target properties. | nih.gov |

| Machine Learning (ML) Models | Reaction selectivity, reaction rates, prediction of novel reaction conditions. | Accelerating the discovery of new derivatization reactions and optimizing conditions. | rsc.org |

Q & A

What are the common synthetic routes for preparing 3-Bromo-4-isobutylpyridine, and what factors influence reaction efficiency?

Basic:

Synthesis typically involves bromination of pyridine precursors or multi-step sequences. For example, low-temperature aryl bromide-to-alcohol conversions and Baeyer-Villiger reactions are effective for structurally analogous pyridinol derivatives . Bromination of intermediates like (4-methylbenzoyl)propionamide, followed by cyclization with aminopyridines, is another documented approach .

Advanced:

Optimizing regioselectivity requires precise control of reaction conditions. Studies on 3-bromopyridine derivatives demonstrate that base-catalyzed isomerization (e.g., KOtBu in DMF) enhances 4-position selectivity by stabilizing transition states . Reaction time, temperature, and stoichiometric ratios of catalysts (e.g., Pd for cross-coupling) significantly impact yield and byproduct formation .

How can researchers characterize the molecular structure and purity of this compound?

Basic:

Standard techniques include:

- GC/HPLC : For purity assessment (>95% purity thresholds are typical) .

- NMR : To confirm substitution patterns (e.g., distinguishing 3-bromo from 5-bromo isomers via coupling constants) .

Advanced:

High-resolution mass spectrometry (HRMS) and X-ray crystallography provide atomic-level structural validation. For example, NMR studies on 4-substituted pyridines reveal distinct chemical shifts for bromine and isobutyl groups, aiding in regiochemical assignment . Purity challenges arise from residual solvents or halogenated byproducts, necessitating combined GC/MS and elemental analysis .

What strategies are effective for achieving 4-position selectivity in substitution reactions of this compound?

Basic:

Directing groups (e.g., methyl or isobutyl substituents) can sterically or electronically favor 4-position reactivity. For bromopyridines, base-mediated isomerization shifts bromine to the thermodynamically stable 3-position, enabling selective functionalization at the 4-site .

Advanced:

Transition-metal catalysis (e.g., Pd or Cu) enables cross-coupling at the 4-position. For example, Suzuki-Miyaura reactions with aryl boronic acids require ligand optimization (e.g., SPhos) to suppress competing pathways . Solvent polarity (e.g., DMF vs. THF) also modulates selectivity by stabilizing intermediates .

How should researchers address contradictory data in the reactivity or spectroscopic analysis of brominated pyridine derivatives?

Basic:

Contradictions often stem from isomerization or impurities. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent grades) and validate with orthogonal techniques (e.g., NMR + GC) .

Advanced:

Mechanistic studies (e.g., kinetic isotope effects or computational modeling) clarify unexpected reactivity. For instance, isomerization pathways in 3-bromopyridines under basic conditions can lead to competing 4- vs. 5-substitution, requiring detailed kinetic profiling . Contradictory spectroscopic data may arise from dynamic effects (e.g., rotamers), resolved via variable-temperature NMR .

What safety protocols are critical when handling this compound in laboratory settings?

Basic:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatility and inhalation risks .

Advanced:

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent exothermic reactions .

- Toxicity Mitigation : Acute oral toxicity (Category 4) and severe eye damage (Category 1) necessitate emergency eyewash stations and protocols for accidental ingestion .

What are the mechanistic considerations in the isomerization or functionalization reactions involving this compound?

Advanced:

Base-catalyzed isomerization proceeds via a deprotonation-reprotonation mechanism, where the stability of the intermediate pyridyl anion dictates regioselectivity . For cross-coupling, oxidative addition of Pd(0) to the C-Br bond is rate-determining, with electron-donating substituents (e.g., isobutyl) accelerating this step . Competing pathways, such as β-hydride elimination, are suppressed by bulky ligands .

How can researchers design experiments to explore the bioactivity or material applications of this compound derivatives?

Advanced:

- Antioxidant Screening : Pyridinol analogs are tested in radical scavenging assays (e.g., DPPH), with substituent electronic effects correlated to activity .

- Coordination Chemistry : The bromine atom can act as a leaving group for synthesizing metal-organic frameworks (MOFs), with isobutyl groups enhancing hydrophobicity for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.